1,3-Difluoro-2-nitrobenzene
1,3-Difluoro-2-nitrobenzene
2,6-Difluoronitrobenzene is an organic building block. Molecular structure, conformation and potential to internal rotation of 2,6-difluoronitrobenzene been studied by gas-phase electron diffraction (GED), MP2 ab initio, and by B3LYP density functional calculations.
Brand Name:
Vulcanchem
CAS No.:
19064-24-5
VCID:
VC21075118
InChI:
InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
SMILES:
C1=CC(=C(C(=C1)F)[N+](=O)[O-])F
Molecular Formula:
C6H3F2NO2
Molecular Weight:
159.09 g/mol
1,3-Difluoro-2-nitrobenzene
CAS No.: 19064-24-5
Cat. No.: VC21075118
Molecular Formula: C6H3F2NO2
Molecular Weight: 159.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,6-Difluoronitrobenzene is an organic building block. Molecular structure, conformation and potential to internal rotation of 2,6-difluoronitrobenzene been studied by gas-phase electron diffraction (GED), MP2 ab initio, and by B3LYP density functional calculations. |
|---|---|
| CAS No. | 19064-24-5 |
| Molecular Formula | C6H3F2NO2 |
| Molecular Weight | 159.09 g/mol |
| IUPAC Name | 1,3-difluoro-2-nitrobenzene |
| Standard InChI | InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H |
| Standard InChI Key | SSNCMIDZGFCTST-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)[N+](=O)[O-])F |
| Canonical SMILES | C1=CC(=C(C(=C1)F)[N+](=O)[O-])F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator